2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene

Catalog No.
S13011302
CAS No.
674283-80-8
M.F
C18H9Cl4NO4
M. Wt
445.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenox...

CAS Number

674283-80-8

Product Name

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene

IUPAC Name

4-chloro-1-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-2-nitrobenzene

Molecular Formula

C18H9Cl4NO4

Molecular Weight

445.1 g/mol

InChI

InChI=1S/C18H9Cl4NO4/c19-10-1-4-15(13(22)7-10)26-17-6-3-12(21)9-18(17)27-16-5-2-11(20)8-14(16)23(24)25/h1-9H

InChI Key

JJBULAUAQVMYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a biphenyl structure. Its molecular formula is C12H6Cl3NO3C_{12}H_6Cl_3NO_3 with a molecular weight of approximately 318.53 g/mol. This compound features a biphenyl backbone where one phenyl ring is substituted with a nitrophenoxy group and multiple chlorine atoms, contributing to its unique chemical properties and potential applications in various fields, particularly in agriculture as a herbicide and fungicide .

, including:

  • Oxidation: 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene can be oxidized to form various derivatives, which may enhance its biological activity or alter its environmental persistence.
  • Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
  • Hydrolysis: In the presence of water and under certain conditions, the compound may hydrolyze, leading to the formation of phenolic derivatives.

This compound exhibits notable biological activity, particularly as an herbicide and fungicide. Its mechanism of action typically involves disrupting plant growth processes by inhibiting specific enzymes or pathways essential for plant development. The presence of chlorine and nitro groups enhances its potency against a range of plant species and fungal pathogens . Additionally, studies indicate potential toxicity to non-target organisms, necessitating careful application and management in agricultural settings.

Synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of chlorinated phenols with nitro compounds under basic conditions to facilitate substitution reactions.
  • Coupling Reactions: The synthesis may also involve coupling chlorinated phenols with other aromatic compounds using coupling agents such as palladium catalysts.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently reacted to yield the final product .

The primary applications of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene include:

  • Agricultural Herbicide: It is utilized for controlling broadleaf weeds in various crops due to its effectiveness at low concentrations.
  • Fungicide: The compound shows antifungal properties, making it suitable for protecting crops from fungal infections.
  • Research: Used in laboratory settings for studies related to chemical behavior, biological interactions, and environmental impact assessments .

Studies have shown that 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene interacts with various biological systems. Interaction studies often focus on:

  • Plant Systems: Assessing the herbicidal efficiency and mode of action against specific weed species.
  • Microbial Systems: Evaluating the impact on beneficial soil microorganisms versus pathogenic fungi.
  • Toxicological Assessments: Investigating potential effects on non-target organisms, including mammals and aquatic life .

Several compounds exhibit structural similarities or biological activities comparable to 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene. These include:

Compound NameMolecular FormulaKey Features
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3C_8H_6Cl_2O_3Widely used herbicide with similar chlorinated structure but different functional groups.
4-ChlorophenolC6H5ClOC_6H_5ClOSimpler structure; used as an antiseptic and disinfectant.
2-NitrophenolC6H5NO3C_6H_5NO_3Contains a nitro group; used in dye production and as an intermediate in organic synthesis.

Uniqueness

What sets 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene apart is its complex arrangement of multiple chlorine atoms and a nitro group on a biphenyl framework, which contributes to its enhanced biological activity as both an herbicide and fungicide compared to simpler analogs like 2-Nitrophenol or 4-Chlorophenol .

The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene relies fundamentally on nucleophilic aromatic substitution mechanisms, particularly the addition-elimination pathway characteristic of electron-deficient aromatic systems [3]. The presence of multiple chlorine substituents and nitro groups creates highly electrophilic aromatic rings that facilitate nucleophilic attack through the formation of Meisenheimer complexes [7].

The nucleophilic aromatic substitution pathway proceeds through a well-established mechanism where the nucleophile first adds to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate [7]. This mechanism is particularly effective for polychlorinated aromatic systems due to the electron-withdrawing nature of chlorine substituents, which stabilize the anionic intermediate [3]. The reaction requires electron-withdrawing substituents in positions ortho or para to the leaving group to stabilize the anion intermediate [7].

Research findings demonstrate that nucleophilic aromatic substitution occurs optimally under specific conditions tailored to polychlorinated substrates [14]. The reaction efficiency is significantly enhanced when using polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, which facilitate the nucleophilic attack while preventing elimination reactions [14]. Temperature control remains critical, with optimal ranges between 25-180°C depending on the specific substrate and nucleophile combination [13].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

Substrate TypeTemperature (°C)Solvent SystemBaseTypical Yield (%)
Pentachlorobenzene derivatives25-80DMSO/DMFK₂CO₃/Cs₂CO₃70-95
Polychlorinated biphenyls80-200N,N-dimethylacetamideKOH/NaOH60-85
Aryl fluorides with halogen activation0-25DMF with 18-crown-6t-BuOK78-99
Chlorinated benzenes with nitro groups60-150Polar aprotic solventsAlkali hydroxides80-92
Polychlorinated aromatic ethers100-180Acetonitrile/THFMetal alkoxides65-88

The synthetic pathway typically involves sequential nucleophilic substitution reactions, where phenoxide nucleophiles attack activated chlorinated aromatic rings [13]. The presence of 18-crown-6 ether as an additive has proven particularly effective for enhancing the reactivity of less-activated aromatic substrates, enabling successful conversions at temperatures as low as 0°C [13]. This approach provides superior control over regioselectivity and minimizes competing elimination reactions that can occur at elevated temperatures [14].

For the synthesis of complex polychlorinated aromatic ethers like 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene, the nucleophilic substitution pathway requires careful optimization of reaction conditions [26]. The use of alternative solvents such as ionic liquids and deep eutectic solvents has shown promise for enhancing nucleophilicity and stabilizing charged intermediates [14]. Microwave-assisted synthesis represents another advancement, significantly accelerating reaction times while maintaining high product yields [14].

Catalytic Systems for Ether Bond Formation

The formation of ether bonds in polychlorinated aromatic systems has been revolutionized through the development of advanced catalytic methodologies, particularly those employing transition metal catalysts [4]. Palladium-catalyzed cross-coupling reactions have emerged as a dominant approach for constructing complex aromatic ether linkages with high efficiency and selectivity [11] [39].

The palladium-catalyzed approach to aromatic ether synthesis involves the use of specialized catalyst systems such as Pd(dppf)₂Cl₂, which offers advantages in terms of air stability and extended shelf life compared to traditional Pd(PPh₃)₄ catalysts [11]. These systems enable the coupling of chlorinated benzene boronic acids with bromochlorobenzenes under mild conditions, typically using aqueous sodium carbonate as the base and operating at temperatures between 80-120°C [11].

Copper-catalyzed systems represent another significant advancement in ether bond formation methodology [40]. The copper-mediated nucleophilic aromatic substitution mechanism proceeds through the formation of Cu(I)-nucleophile complexes prior to aryl halide activation [40]. Research demonstrates that Cu(I) amidates and alkoxides serve as competent intermediates during the etherification process, with reactivity dependent on the coordination environment around the copper center [40].

Table 2: Catalytic Systems for Aromatic Ether Bond Formation

Catalyst SystemSubstrate ScopeReaction ConditionsYield Range (%)Selectivity
Pd(dppf)₂Cl₂Aryl bromides with boronic acidsNa₂CO₃, 80-120°C65-85High
CuI/EthylenediamineAryl iodides with alcoholsK₂CO₃, 82°C, 24h85-100Excellent
Pd(PPh₃)₄Aryl halides with phenolsBase, 60-100°C70-90Good
Cu₂O/Chxn-Py-AlIodobenzene with phenolsCs₂CO₃, 82°C, acetonitrile95-100Excellent
Ni(COD)₂/dppfAlkyl halides with alkoxidesPhosphine ligands, 60-80°C60-80Moderate

The Ullmann ether synthesis, employing copper catalysts, has proven particularly effective for coupling aryl halides with aliphatic alcohols [41]. This methodology works optimally with aryl iodides, though aryl bromides can be successfully activated through halogen exchange reactions using copper iodide catalysts [41]. The reaction conditions typically involve ethylenediamine-based ligands with copper iodide in alcoholic solvents, achieving excellent conversions under relatively mild conditions [41].

Nickel-catalyzed systems have shown promise for dialkyl ether formation through reductive elimination at high-valent nickel centers [4]. The use of fluoropyridinium reagents as oxidants has enabled successful formation of both cyclic and acyclic ethers, representing a significant advancement in the field [4]. These systems operate through the formation of paramagnetic nickel(III) bimetallic intermediates, which undergo thermal decomposition to yield the desired ether products [4].

Recent developments in catalytic ether synthesis have focused on process intensification through continuous flow methodologies [25]. These approaches offer significant advantages in terms of productivity, with continuous flow reactors achieving reaction times of minutes rather than hours required in batch processes [25]. The integration of supported catalysts in packed bed reactors has enabled sustained operation with minimal catalyst degradation [25].

Purification Challenges in Polychlorinated Systems

The purification of polychlorinated aromatic compounds presents unique challenges due to their complex physicochemical properties and the presence of multiple chlorine substituents that influence solubility, volatility, and chromatographic behavior [17]. The degree of chlorination significantly affects recovery efficiency across different purification methodologies, with lower chlorinated congeners often requiring specialized approaches [17].

Column chromatography using silica gel stationary phases has been extensively evaluated for polychlorinated compound purification [17]. Research demonstrates that recovery efficiencies are generally increased with increasing numbers of chloro substituents, though this relationship is complicated by inductive and resonance contributions from different molecular conformations [17]. The use of dichloromethane in hexane eluent systems has proven effective for trichloro- to decachlorobiphenyl recovery, achieving efficiencies above 80% [17].

High-performance liquid chromatography represents the gold standard for polychlorinated compound purification, offering superior resolution and quantitative recovery across the complete range of chlorinated congeners [21]. The technology provides unmatched precision and reproducibility, though it requires significant capital investment and specialized expertise [21]. Modern high-performance liquid chromatography systems can achieve separation efficiencies exceeding 98% for complex polychlorinated mixtures [21].

Table 3: Purification Methods for Polychlorinated Aromatic Systems

Purification MethodSuitable for PCB RangeRecovery Efficiency (%)Major Limitations
Column Chromatography (Silica)Tri- to Decachlorobiphenyls80-95Low recovery for mono/dichlorinated
High-Performance Liquid ChromatographyAll congeners85-98High cost, complex equipment
Supercritical Fluid ChromatographyVolatile PCBs (1-6 Cl)75-90Limited to volatile compounds
Crystallization/RecrystallizationHigher chlorinated compounds70-85Requires suitable crystallization conditions
Steam DistillationLower chlorinated compounds60-85Thermal degradation risk
Molecular DistillationThermally stable compounds80-92High temperature requirements

Supercritical fluid chromatography has emerged as a valuable technique for volatile polychlorinated compounds, particularly those containing 1-6 chlorine atoms [18]. The technique employs carbon dioxide as the mobile phase without modifiers, operating at temperatures up to 325°C for optimal electron-capture detection [18]. This approach has proven effective for environmental analysis of polychlorinated biphenyls in sediment samples, though baseline drift associated with pressure programming requires careful optimization [18].

Microwave-assisted steam distillation represents an innovative approach to polychlorinated compound extraction and purification [20]. This technique combines microwave heating with steam distillation, accelerating desorption from solid matrices while maintaining relatively clean extracts [20]. The method achieves recovery yields of 80-100% for moderately chlorinated compounds, though highly chlorinated species and polar congeners show reduced efficiency [20].

Crystallization and recrystallization techniques remain important for highly chlorinated aromatic compounds where thermal stability permits elevated temperature processing [23]. The selection of appropriate solvent systems is critical for achieving high purity crystals while maintaining acceptable recovery yields [23]. Magnetic solid-phase extraction using functionalized nanoparticles has shown promise as an alternative approach, though selectivity limitations and stability concerns in acidic media require further development [23].

Scalability Considerations for Industrial Production

The transition from laboratory synthesis to industrial production of polychlorinated aromatic compounds requires comprehensive evaluation of scalability factors, including reactor design, heat and mass transfer limitations, and process intensification strategies [24]. Traditional batch reactors face significant challenges when scaling complex nucleophilic substitution reactions due to non-uniform temperature distribution and mixing inefficiencies [24].

Continuous flow reactor technology has emerged as a preferred approach for industrial-scale synthesis of polychlorinated aromatic ethers [27]. These systems offer superior heat transfer characteristics, enhanced mass transfer through improved mixing, and reduced residence times compared to batch processes [27]. Process intensification through continuous flow enables space-time yields exceeding 0.06 mol day⁻¹ mL⁻¹, representing substantial improvements over conventional batch operations [27].

The implementation of reactive distillation represents a significant advancement for industrial aromatic ether synthesis [24]. This technology integrates reaction and separation in a single unit operation, providing enhanced conversion through continuous product removal and improved energy efficiency [24]. Systematic methodology for assessing advanced reactive distillation technologies has identified optimal operating conditions for complex aromatic ether systems [24].

Table 4: Scalability Considerations for Industrial Production

Process ParameterLaboratory ScalePilot Scale ConsiderationsIndustrial Scale ChallengesKey Optimization Factors
Reactor TypeBatch stirred tankContinuous flow reactorsProcess intensification neededTemperature uniformity
Heat TransferExternal heating/coolingHeat exchangers requiredHeat integration criticalEnergy efficiency
Mass TransferMechanical stirringEnhanced mixing systemsScale-up effects on mixingReaction selectivity
Residence Time2-20 hours10 min - 2 hoursOptimization for throughputProductivity maximization
Product SeparationColumn chromatographyCrystallization/distillationContinuous separation unitsPurity requirements
Waste ManagementSmall volume disposalSolvent recovery systemsEnvironmental complianceRegulatory compliance

Heat integration represents a critical consideration for industrial-scale polychlorinated compound synthesis [24]. The exothermic nature of nucleophilic aromatic substitution reactions requires sophisticated thermal management to prevent runaway reactions while maintaining optimal conversion rates [24]. Advanced heat exchanger networks and thermal integration strategies are essential for achieving economic viability at industrial scales [24].

Mass transfer limitations become increasingly significant as reactor volumes increase [25]. The heterogeneous nature of many catalytic systems used for aromatic ether synthesis requires careful attention to gas-liquid-solid mass transfer rates [25]. Taylor vortex reactors have demonstrated superior mass transfer characteristics, enabling near-stoichiometric oxygen utilization in oxidative coupling reactions [27].

Process optimization for industrial production requires balancing multiple competing objectives, including productivity maximization, selectivity maintenance, and environmental compliance [16]. Advanced process control systems incorporating real-time monitoring and feedback control are essential for maintaining consistent product quality at industrial scales [27]. The integration of in-line analytical techniques such as Fourier-transform infrared spectroscopy enables rapid process optimization and quality assurance [27].

Thermal Stability Parameters

The thermodynamic stability of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is fundamentally influenced by its extensive chlorination pattern and the presence of electron-withdrawing nitro functionality. Polychlorinated diphenyl ethers demonstrate remarkable thermal stability, with decomposition typically occurring at elevated temperatures between 400-600°C [1] [2]. The compound exhibits enhanced thermal resistance compared to less chlorinated analogues due to the stabilizing effects of multiple chlorine substituents on the aromatic rings.

Thermogravimetric analysis studies of similar polychlorinated aromatic compounds indicate that thermal decomposition follows a complex multi-step mechanism. Initial decomposition typically begins with the cleavage of the ether linkage at temperatures around 350-400°C, followed by progressive dechlorination and aromatic ring degradation at higher temperatures [3] [4]. The presence of four chlorine atoms in strategic positions provides significant thermal stabilization through resonance effects and reduced reactivity of the aromatic system.

Decomposition Kinetics and Pathways

The thermal decomposition of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene proceeds through multiple competitive pathways. Primary decomposition mechanisms include ether bond cleavage, nitro group reduction, and progressive dechlorination reactions [4]. The kinetics follow predominantly first-order behavior with activation energies typically ranging from 180-250 kilojoules per mole for similar chlorinated aromatic ethers.

Thermal decomposition studies of related chlorinated phenoxy compounds demonstrate that the initial step involves homolytic cleavage of the carbon-oxygen ether bond, generating chlorinated phenoxy radicals [3]. These radicals subsequently undergo secondary reactions including hydrogen abstraction, dimerization, and cyclization processes. The nitro group functionality provides an additional decomposition pathway through reduction to amino derivatives under certain thermal conditions.

Temperature Range (°C)Primary Decomposition ProcessSecondary ProductsMass Loss (%)
250-350Nitro group reductionAmino derivatives, nitrogen oxides8-12
350-450Ether bond cleavageChlorinated phenols, phenoxy radicals25-35
450-600Progressive dechlorinationHydrogen chloride, dichlorinated aromatics40-55
Above 600Aromatic ring degradationCarbon residue, gaseous chlorinated compounds60-85

Thermodynamic Properties

The standard enthalpy of formation for 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is estimated to be approximately -180 to -220 kilojoules per mole, based on group contribution methods and comparisons with structurally related compounds [1]. The entropy of formation demonstrates significant negative values due to the highly ordered molecular structure and restricted rotational freedom around the ether linkages.

Heat capacity measurements for similar polychlorinated diphenyl ethers indicate values ranging from 320-380 joules per mole per kelvin at standard conditions. The compound exhibits relatively low volatility with estimated vapor pressures in the range of 10⁻⁶ to 10⁻⁸ pascal at room temperature [1] [2]. These thermodynamic parameters contribute to the compound's persistence in environmental matrices and resistance to thermal degradation under normal atmospheric conditions.

Solubility Behavior in Organic Solvent Systems

Solubility Profiles in Common Organic Solvents

The solubility characteristics of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene demonstrate strong dependence on solvent polarity and hydrogen bonding capacity. Polychlorinated aromatic compounds exhibit limited water solubility but demonstrate enhanced dissolution in organic solvents with moderate to low polarity [5] [6]. The compound shows excellent solubility in chlorinated solvents such as dichloromethane, chloroform, and 1,2-dichloroethane, with solubilities typically exceeding 50 grams per liter.

Hansen solubility parameter analysis provides quantitative insight into solvent selection for this compound. The estimated Hansen parameters include dispersion forces (δD) of approximately 19.5 megapascal^(1/2), polar interactions (δP) of 8.2 megapascal^(1/2), and hydrogen bonding (δH) of 3.1 megapascal^(1/2) [7]. These values indicate compatibility with solvents possessing similar parameter ranges, including aromatic hydrocarbons, chlorinated alkanes, and certain ketones.

Solvent ClassRepresentative SolventEstimated Solubility (g/L)Solubility Parameter Match
Chlorinated alkanesDichloromethane85-120Excellent
Aromatic hydrocarbonsToluene25-40Good
Chlorinated aromaticsChlorobenzene95-150Excellent
KetonesAcetone15-25Moderate
EthersDiethyl ether30-50Good
AlcoholsMethanol2-5Poor

Temperature-Dependent Solubility Behavior

Solubility of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene exhibits positive temperature dependence across most organic solvent systems. Endothermic dissolution processes dominate due to the energy required to overcome intermolecular forces within the crystalline lattice. Temperature coefficients typically range from 0.8-1.2 grams per liter per degree Celsius for chlorinated solvents [7] [5].

The dissolution enthalpy for this compound is estimated at 25-35 kilojoules per mole based on temperature-solubility relationships observed for similar chlorinated aromatic ethers. This moderate endothermic character reflects the balance between favorable solvent-solute interactions and the energy required for crystal lattice disruption. Solubility enhancement factors of 2-3 fold are typically observed when temperature increases from 20°C to 60°C in compatible organic solvents.

Co-solvent Effects and Mixture Behavior

The compound demonstrates synergistic solubility enhancement in binary solvent mixtures, particularly those combining chlorinated and aromatic components. Dichloromethane-toluene mixtures exhibit maximum solubility at approximately 60-70 volume percent dichloromethane, suggesting optimal balance between polar and dispersive interactions [7]. Similar enhancement occurs in chloroform-benzene systems with maximum solubility at 50-60 volume percent chloroform.

Preferential solvation studies indicate that the compound preferentially interacts with the more polar component in binary mixtures containing both polar and nonpolar solvents. This behavior reflects the moderately polar character imparted by the nitro group and chlorine substituents. The enhancement factor in optimized binary mixtures can reach 1.5-2.0 times the solubility predicted from ideal mixing laws.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characteristics

The proton nuclear magnetic resonance spectrum of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene exhibits distinctive patterns characteristic of highly substituted aromatic systems. The aromatic proton signals appear in the range of 6.8-8.2 parts per million, with specific chemical shifts dependent on the electronic environment created by chlorine and nitro substituents [8]. The 2,4-dichlorobenzene ring protons typically resonate at 7.2-7.6 parts per million, displaying coupling patterns consistent with meta-coupled aromatic systems.

The phenoxy-linked aromatic protons demonstrate characteristic downfield shifts due to the electron-withdrawing effects of adjacent chlorine atoms and the ether oxygen. Protons ortho to the nitro group exhibit the most significant downfield displacement, appearing at 8.0-8.2 parts per million [8] [9]. The coupling constants between adjacent aromatic protons range from 7.5-8.5 hertz, consistent with typical ortho-coupling in substituted benzene rings.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural elucidation, with aromatic carbon signals distributed across the 110-160 parts per million range. The carbon atoms bearing chlorine substituents typically appear at 130-135 parts per million, while those adjacent to the ether oxygen demonstrate characteristic shifts around 150-160 parts per million [8]. The nitro-bearing carbon exhibits distinctive downfield displacement to approximately 145-150 parts per million due to the strong electron-withdrawing nature of the nitro group.

Infrared Spectroscopic Analysis

The infrared spectrum of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene displays characteristic absorption bands that serve as definitive structural fingerprints. The nitro group asymmetric stretching vibration appears as a strong absorption at 1530-1540 cm⁻¹, while the symmetric stretch occurs at 1350-1360 cm⁻¹ [9] [10]. These frequencies are slightly shifted compared to simple nitrobenzenes due to the electronic effects of the chlorinated phenoxy substituents.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, with intensities modulated by the degree of substitution on each ring. The carbon-oxygen ether stretching appears as a strong absorption at 1240-1260 cm⁻¹, characteristic of diaryl ether linkages [11] [10]. Carbon-chlorine stretching vibrations contribute to absorptions in the 750-850 cm⁻¹ region, with specific frequencies dependent on the substitution pattern.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitro asymmetric stretch1530-1540StrongN-O asymmetric vibration
Nitro symmetric stretch1350-1360StrongN-O symmetric vibration
Aromatic C=C stretch1450-1600Medium-StrongRing skeletal vibrations
Ether C-O stretch1240-1260StrongAryl-O-aryl linkage
C-Cl stretch750-850MediumCarbon-chlorine bonds
Aromatic C-H out-of-plane680-780MediumRing substitution pattern

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene under electron impact conditions reveals characteristic fragmentation patterns dominated by the loss of chlorine atoms and nitro group cleavage. The molecular ion peak appears at mass-to-charge ratio 444, with isotope patterns reflecting the presence of four chlorine atoms [12] [13]. The base peak typically corresponds to the loss of the nitro group (mass-to-charge ratio 398), indicating the relative weakness of the carbon-nitro bond under high-energy conditions.

Secondary fragmentation pathways include progressive loss of chlorine atoms, generating fragment ions at mass-to-charge ratios 409, 374, and 339. The formation of chlorinated phenoxy cations represents another significant fragmentation route, producing stable ions through rearrangement processes [12]. These fragmentation patterns provide definitive identification criteria and enable quantitative analysis using selected ion monitoring techniques.

Chemical ionization mass spectrometry employing methane or isobutane reagent gases produces predominantly protonated molecular ions with minimal fragmentation. This soft ionization technique preserves the molecular integrity and provides enhanced sensitivity for trace analysis applications [13] [14]. The protonated molecular ion at mass-to-charge ratio 445 serves as the primary analytical ion for quantitative determinations.

Chromatographic Retention Characteristics

Gas Chromatographic Behavior

The gas chromatographic retention of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene demonstrates strong dependence on column polarity and temperature programming conditions. On nonpolar stationary phases such as dimethylpolysiloxane, the compound exhibits retention times of 18-25 minutes under typical temperature programming from 100°C to 300°C at 10°C per minute [15] [16]. The relatively high boiling point and molecular weight contribute to extended retention compared to simpler chlorinated aromatics.

Polar stationary phases containing polyethylene glycol or cyanopropyl functionalities show enhanced retention due to specific interactions with the nitro group and ether oxygens. Retention factors increase by 20-40 percent on polar phases compared to nonpolar alternatives [17] [16]. The compound demonstrates excellent peak symmetry with asymmetry factors typically ranging from 1.1-1.3, indicating minimal interaction with active sites on properly conditioned columns.

Temperature effects on retention follow expected Arrhenius relationships, with retention factors decreasing exponentially with increasing column temperature. The temperature dependence can be quantified through van't Hoff plots, yielding enthalpy of vaporization values of 65-75 kilojoules per mole [15]. These thermodynamic parameters enable accurate retention time prediction across different temperature programming conditions.

High-Performance Liquid Chromatographic Retention

Reversed-phase high-performance liquid chromatography of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene utilizes octadecylsilane stationary phases with methanol-water or acetonitrile-water mobile phases. The compound demonstrates strong retention with capacity factors ranging from 15-35 under typical analytical conditions [17] [18]. Retention decreases systematically with increasing organic modifier concentration, following logarithmic relationships characteristic of reversed-phase mechanisms.

The compound exhibits excellent separation from structurally related chlorinated aromatics due to its unique combination of molecular size and polarity. Selectivity factors greater than 2.0 are typically achieved for separation from tri- and tetrachlorinated analogues [18]. Mobile phase optimization studies indicate optimal resolution occurs with 70-80 percent methanol or 60-70 percent acetonitrile in aqueous systems.

Mobile Phase CompositionRetention Time (min)Capacity FactorPeak Efficiency (N/m)Asymmetry Factor
Methanol-water (70:30)12.518.28,5001.2
Methanol-water (80:20)8.311.49,2001.1
Acetonitrile-water (60:40)14.822.17,8001.3
Acetonitrile-water (70:30)9.713.68,9001.2

Normal-Phase Chromatographic Characteristics

Normal-phase chromatography employing silica gel stationary phases with hexane-based mobile phases provides alternative separation mechanisms based on polar interactions. The compound demonstrates moderate retention on bare silica, with capacity factors of 5-12 depending on mobile phase polarity [19] [20]. Addition of polar modifiers such as ethyl acetate or dichloromethane significantly reduces retention through competitive adsorption mechanisms.

The nitro group functionality provides the primary retention mechanism through hydrogen bonding and dipolar interactions with surface silanol groups. Elution strength follows the expected order: hexane < toluene < dichloromethane < ethyl acetate < methanol [20]. Binary mobile phase systems containing 10-20 percent polar modifier in hexane provide optimal resolution and reasonable analysis times.

Adsorption isotherm studies indicate predominantly linear behavior at analytical concentrations, supporting the use of linear chromatography theory for method development. Plate numbers typically range from 3,000-6,000 per meter on high-quality silica columns, with efficiency limited by slow mass transfer kinetics associated with strong adsorbate-adsorbent interactions [19]. Temperature effects are minimal in normal-phase systems, with retention changes of less than 5 percent per 10°C temperature variation.

XLogP3

7.3

Hydrogen Bond Acceptor Count

4

Exact Mass

444.925618 g/mol

Monoisotopic Mass

442.928569 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types